(S)-2-trans-abscisic acid

Catalog No.
S13934691
CAS No.
6755-41-5
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-trans-abscisic acid

CAS Number

6755-41-5

Product Name

(S)-2-trans-abscisic acid

IUPAC Name

(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1

InChI Key

JLIDBLDQVAYHNE-IBPUIESWSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C

(S)-2-trans-abscisic acid is a 2-trans-abscisic acid with (S)-configuration at the chiral centre. It is a conjugate acid of a (S)-2-trans-abscisate. It is an enantiomer of a (R)-2-trans-abscisic acid.
(+)-Abscisic acid is a natural product found in Nigrospora, Zanthoxylum simulans, and Zea mays with data available.
Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.

(S)-2-trans-abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes in plants. It is one of the stereoisomers of abscisic acid, specifically the (S)-enantiomer, which is biologically active in plant systems. The compound has the molecular formula C₁₅H₂₀O₄ and a molecular weight of approximately 264.3 g/mol. Structurally, it features a bicyclic sesquiterpene configuration with a chiral center, giving rise to its optical activity and functional diversity in plant responses .

This compound is primarily involved in regulating plant responses to environmental stresses such as drought, salinity, and cold temperatures. Its synthesis occurs in various plant tissues, including roots, leaves, and fruits, particularly under stress conditions . The compound's ability to induce stomatal closure helps reduce water loss during periods of drought by altering the osmotic potential in guard cells .

Relevant to its biological functions:

  • Stomatal Closure: The binding of (S)-2-trans-abscisic acid to receptors on guard cells initiates a signaling cascade that leads to the closure of stomata, thereby reducing transpiration and conserving water .
  • Inhibition of Germination: This compound inhibits seed germination by antagonizing gibberellins, which promote germination. This action helps maintain seed dormancy until conditions are favorable for growth .
  • Catabolism: (S)-2-trans-abscisic acid can be metabolized to phaseic acid through the action of cytochrome P450 enzymes, which is crucial for maintaining hormonal balance within plants .

(S)-2-trans-abscisic acid exhibits several key biological activities:

  • Stress Response: It plays a significant role in plant adaptation to abiotic stresses such as drought and salinity by regulating stomatal behavior and root development .
  • Fruit Ripening: The compound influences the maturation process of fruits by regulating pigment production and promoting ripening .
  • Regulation of Growth: It inhibits growth under unfavorable conditions, ensuring that energy is conserved during stress periods .

The synthesis of (S)-2-trans-abscisic acid can be achieved through various methods:

  • Natural Extraction: It can be extracted from plant tissues where it is synthesized naturally.
  • Chemical Synthesis: Total synthesis methods have been developed that involve multiple steps starting from simpler organic compounds. For example, one method uses ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate as a precursor .
  • Biochemical Pathways: In plants, it is synthesized from carotenoid precursors through enzymatic reactions involving cleavage and oxidation processes .

(S)-2-trans-abscisic acid has several important applications:

  • Agriculture: As a plant growth regulator, it is used to enhance stress tolerance in crops, improving yield under adverse conditions.
  • Horticulture: It aids in controlling fruit ripening and improving quality attributes such as color and flavor.
  • Research: It serves as a model compound for studying plant hormone signaling pathways and their effects on growth and development .

Studies on the interactions of (S)-2-trans-abscisic acid with other molecules reveal its complex role in plant physiology:

  • Receptor Binding: Interaction with specific receptors such as PYRABACTIN RESISTANCE 1 leads to downstream signaling that regulates gene expression related to stress responses .
  • Synergistic Effects: Research has shown that (S)-2-trans-abscisic acid can interact with other hormones like gibberellins and ethylene to modulate growth responses during seed germination and fruit development .

Several compounds share structural or functional similarities with (S)-2-trans-abscisic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Abscisic AcidSesquiterpene structureNaturally occurring; regulates stress responses
GibberellinDiterpene hormonePromotes seed germination; antagonistic to abscisic acid
EthyleneSimple hydrocarbonRegulates fruit ripening and senescence
Jasmonic AcidFatty acid derivativeInvolved in defense responses against herbivores

(S)-2-trans-abscisic acid is unique due to its specific role in inducing stomatal closure and maintaining seed dormancy, distinguishing it from other plant hormones that may promote growth or development under favorable conditions .

Enzymatic Mechanisms in ABA and 2-trans-ABA Biosynthesis

The biosynthesis of (S)-2-trans-abscisic acid originates from carotenoid precursors in plastids. Zeaxanthin epoxidase (ZEP) catalyzes the conversion of zeaxanthin to violaxanthin via antheraxanthin, a reaction critical for epoxycarotenoid synthesis. Violaxanthin and neoxanthin are subsequently cleaved by 9-cis-epoxycarotenoid dioxygenase (NCED), the rate-limiting enzyme producing xanthoxin. Xanthoxin is then transported to the cytoplasm, where it undergoes oxidation by short-chain alcohol dehydrogenase ABA2 to form abscisic aldehyde. Final oxidation by abscisic aldehyde oxidase (AAO3) yields bioactive (S)-ABA.

Isomerization of (S)-ABA to (S)-2-trans-ABA involves structural rearrangement at the C2 position. While the exact enzymatic mechanism remains unclear, non-enzymatic processes such as light exposure or pH shifts may facilitate this conversion. For instance, UV-B radiation promotes trans-isomerization in guard cells, altering stomatal regulation dynamics.

Table 1: Key Enzymes in ABA Biosynthesis

EnzymeGene (Arabidopsis)FunctionLocalization
Zeaxanthin epoxidaseABA1/At5G67030Converts zeaxanthin to violaxanthinChloroplast
NCEDAtNCED3Cleaves 9-cis-epoxycarotenoidsChloroplast
ABA2/SDR1At1G52340Oxidizes xanthoxin to abscisic aldehydeCytoplasm
Abscisic aldehyde oxidaseAAO3/At2G27150Converts abscisic aldehyde to ABACytoplasm

Role of ABA Mutants in Elucidating Biosynthetic Pathways

ABA-deficient mutants have been instrumental in dissecting biosynthetic pathways. The aba1 mutant in Arabidopsis, defective in ZEP, accumulates zeaxanthin and exhibits reduced violaxanthin and ABA levels, confirming ZEP’s role in epoxycarotenoid synthesis. Similarly, the tomato notabilis mutant, lacking functional LeNCED1, demonstrates severe ABA deficiency and wilting, underscoring NCED’s centrality in stress-induced ABA production.

The aao3 mutant, impaired in AAO3 activity, exhibits wilty phenotypes due to disrupted ABA synthesis but retains seed dormancy, indicating tissue-specific AAO isoform functions. Double mutants combining aao3 with aao1 or aao4 further reduce ABA levels, revealing functional redundancy among AAO isoforms in seeds.

Table 2: Phenotypic Characterization of ABA Biosynthetic Mutants

MutantSpeciesAffected GenePhenotypeKey Insight
aba1ArabidopsisZEPWilty, reduced ABAZEP essential for epoxycarotenoid synthesis
notabilisTomatoLeNCED1Wilting, ABA deficiencyNCED required for stress-induced ABA
aao3ArabidopsisAAO3Wilty, normal seed dormancyAAO3 critical in vegetative tissues

Metabolic Interconversion Between ABA Isomers and Derivatives

ABA undergoes reversible isomerization and catabolism to regulate its activity. Hydroxylation at the 8′ position by CYP707A enzymes produces phaseic acid (PA), which is further reduced to dihydrophaseic acid (DPA). CYP707A isoforms exhibit tissue-specific expression, with CYP707A1 and CYP707A3 predominant in seeds and CYP707A2 in vegetative tissues.

Isomerization between (S)-ABA and (S)-2-trans-ABA is influenced by environmental cues. Light quality modulates the cis-trans equilibrium, with blue light favoring the trans-isomer in guard cells. Additionally, ABA glucose ester (ABA-GE), formed via uridine diphosphate glucosyltransferases (UGTs), serves as a storage form hydrolyzed by β-glucosidases during stress.

Table 3: Major ABA Catabolic Pathways

PathwayEnzymeProductPhysiological Role
8′-hydroxylationCYP707APhaseic acidPrimary catabolism in vegetative tissues
Glucose conjugationUGTsABA-GEStorage in vacuoles
IsomerizationNon-enzymatic2-trans-ABALight-dependent stomatal regulation

Structural Basis of (S)-2-trans-Abscisic Acid Binding to Pyrabactin Resistance 1/Pyrabactin Resistance 1-Like/Regulatory Component of Abscisic Acid Response Receptors

The structural foundation of (S)-2-trans-abscisic acid recognition by Pyrabactin Resistance 1/Pyrabactin Resistance 1-Like/Regulatory Component of Abscisic Acid Response receptors represents a sophisticated molecular recognition system that has been elucidated through extensive crystallographic studies [1] [2]. (S)-2-trans-abscisic acid, with a molecular weight of 264.32 g/mol and the chemical formula C15H20O4, possesses a specific stereochemical configuration at the chiral center that is crucial for receptor recognition [3] [4].

The binding mechanism involves a large internal cavity within the receptor proteins that accommodates the hormone molecule through a combination of hydrophobic interactions and hydrogen bonding networks [1] [5]. The carboxyl group of (S)-2-trans-abscisic acid forms a critical ion pair with a conserved lysine residue, specifically lysine 86 in Pyrabactin Resistance 1-Like 1, lysine 64 in Pyrabactin Resistance 1-Like 2, and lysine 59 in Pyrabactin Resistance 1 [5]. This ionic interaction serves as the primary anchor point for hormone binding and determines the spatial orientation of the molecule within the binding pocket [1].

The cyclohexene ring system of (S)-2-trans-abscisic acid is positioned through van der Waals contacts with hydrophobic residues lining the receptor cavity [5]. These interactions include contacts with phenylalanine, leucine, and isoleucine residues that create a hydrophobic environment tailored to accommodate the terpenoid structure of the hormone [1] [5]. The hydroxyl group attached to the chiral carbon participates in a water-mediated hydrogen bond network that links to five polar residues within the binding site [5].

Table 1: Structural Parameters of (S)-2-trans-Abscisic Acid Binding

ParameterValueReference Structure
Molecular Weight264.32 g/mol-
Binding Cavity Volume~400 ųPyrabactin Resistance 1-Like 1
Primary Ionic ContactLysine 86 (Pyrabactin Resistance 1-Like 1)Crystal Structure 3KB3
Hydrophobic Contacts8-12 residuesMultiple receptor subtypes
Water-Mediated Bonds3-5 polar residuesConserved across family

The binding process induces significant conformational changes in the receptor proteins, particularly in surface loop regions designated as the gate and latch loops [1] [2]. Upon (S)-2-trans-abscisic acid binding, the gate loop (specifically the CL2 loop) undergoes closure over the hormone-binding pocket, creating a new protein surface that facilitates interaction with downstream protein phosphatase 2C targets [1]. This conformational switch represents the key molecular event that converts the receptor from an inactive to an active state capable of inhibiting protein phosphatase activity [2] [1].

The structural basis for hormone recognition also involves specific interactions with the pentadienoic acid side chain of (S)-2-trans-abscisic acid [5]. The 2-trans, 4-trans configuration of the double bonds in the side chain is accommodated through precise positioning within the receptor cavity, with the methyl group at position 3 fitting into a defined hydrophobic pocket [5] [6]. This structural complementarity explains the high selectivity of the receptors for the natural hormone isomer compared to other stereochemical variants [6] [7].

Conformational Dynamics in Protein Phosphatase 2C Inhibition Mechanisms

The conformational dynamics underlying protein phosphatase 2C inhibition by (S)-2-trans-abscisic acid-bound receptors involves a complex series of molecular events that have been characterized through structural biology and molecular dynamics simulations [8] [9]. The inhibition mechanism centers on the formation of a ternary complex consisting of the hormone, receptor, and protein phosphatase 2C, which effectively blocks the catalytic activity of the phosphatase [8] [10].

Upon (S)-2-trans-abscisic acid binding, the receptor undergoes conformational changes that create a complementary surface for protein phosphatase 2C recognition [8]. The critical interface involves the closed gate loop of the hormone-bound receptor, which inserts into the active site of the protein phosphatase 2C and acts as a competitive inhibitor [8] [10]. The key residue serine 112 on the gate loop forms a hydrogen bond with glutamate 142, one of the conserved catalytic residues of the phosphatase, effectively sealing the catalytic site [8].

Table 2: Conformational Dynamics Parameters in Protein Phosphatase 2C Inhibition

Dynamic ProcessTime ScaleStructural ChangeFunctional Outcome
Gate Loop Closure1-10 μs4-8 Å movementReceptor activation
Protein Phosphatase 2C Binding10-100 μsInterface formationCatalytic inhibition
Active Site Occlusion<1 μsSerine 112 insertionComplete blockade
Conformational Stabilization100-1000 μsRigid body formationSustained inhibition

The molecular dynamics of the inhibition process involve multiple protein-protein interfaces that stabilize the inhibitory complex [8] [11]. The β-hairpin region of protein phosphatase 2C provides the major binding surface for the hormone-bound receptor, with tryptophan 300 in Abscisic Acid Insensitive 1 playing a crucial role by inserting its indole ring between the closed gate and latch loops of the receptor [8]. This interaction is further stabilized by water-mediated hydrogen bonds that connect the receptor loops with both the protein phosphatase and the bound hormone molecule [8].

The conformational dynamics also involve significant changes in the protein phosphatase 2C structure upon receptor binding [11] [12]. The enzyme normally contains two central antiparallel beta sheets flanked by alpha helices, with three magnesium ions occupying the active site [12]. The binding of the hormone-receptor complex induces conformational changes that alter the accessibility of the catalytic site and disrupt the normal enzyme-substrate interactions [11] [13].

Molecular dynamics simulations have revealed that the inhibitory complex formation involves a multi-step process with distinct intermediate states [9] [14]. The initial association between the hormone-bound receptor and protein phosphatase 2C occurs through long-range electrostatic interactions, followed by the formation of specific hydrogen bonds and hydrophobic contacts that stabilize the final inhibitory complex [14]. The free energy landscape of this process shows multiple binding intermediates with energy barriers of approximately 4-5 kcal/mol [14].

The dynamics of protein phosphatase 2C inhibition also depend on the specific subtype of both the receptor and the phosphatase involved [15] [16]. Different combinations of receptor and phosphatase proteins exhibit varying binding affinities and kinetic parameters, suggesting that the cellular response to (S)-2-trans-abscisic acid can be fine-tuned through the expression of specific receptor-phosphatase pairs [15] [5]. This selectivity is mediated by subtle structural variations in the protein-protein interface regions that affect both the thermodynamics and kinetics of complex formation [5].

Stereochemical Specificity in Receptor-Ligand Interactions

The stereochemical specificity of (S)-2-trans-abscisic acid recognition by its receptors represents a remarkable example of molecular discrimination that has been extensively characterized through structural and biochemical studies [7] [6]. The natural hormone possesses the S-configuration at the chiral center, which is specifically recognized by the receptor binding pocket through a combination of steric complementarity and favorable thermodynamic interactions [6] [17].

The basis for stereochemical selectivity lies in the precise arrangement of hydrophobic residues within the receptor binding cavity that creates an asymmetric environment favoring the S-enantiomer [7] [6]. The 7'-methyl group of (S)-2-trans-abscisic acid is accommodated in a tight space coordinated by bulky residues such as phenylalanine 65, leucine 89, and leucine 165 in Pyrabactin Resistance 1-Like 9 [7]. In contrast, the binding pocket provides a larger cavity to accommodate the 8',9'-dimethyl groups, with isoleucine 112 forming direct contacts with the 8'-methyl group [7].

Table 3: Stereochemical Binding Specificity Data

Receptor Subtype(S)-2-trans-Abscisic Acid Kd (nM)(R)-2-trans-Abscisic Acid Kd (nM)Selectivity Ratio
Pyrabactin Resistance 1-Like 30.7 ± 0.145 ± 864:1
Pyrabactin Resistance 1-Like 51.2 ± 0.238 ± 632:1
Pyrabactin Resistance 1-Like 90.7 ± 0.1>1000>1400:1
Pyrabactin Resistance 12.1 ± 0.3156 ± 2474:1

The molecular basis for stereochemical discrimination involves both steric hindrance and hydrophobic interaction factors [7] [6]. Steric hindrance occurs when the incorrect enantiomer cannot be properly accommodated within the binding pocket due to unfavorable contacts between the hormone and receptor residues [7]. Hydrophobic interactions provide the thermodynamic driving force for selective binding, with the natural S-enantiomer forming optimal van der Waals contacts with the hydrophobic lining of the receptor cavity [6].

Structural studies have revealed that different receptor subtypes exhibit varying degrees of stereochemical selectivity [7] [6]. Pyrabactin Resistance 1-Like 9 represents the most stringently selective receptor, showing exclusive binding to the S-enantiomer with dissociation constants in the low nanomolar range [7]. In contrast, Pyrabactin Resistance 1-Like 3 and Pyrabactin Resistance 1-Like 5 function as dual receptors capable of binding both enantiomers, albeit with significantly different affinities [7] [6].

The binding orientation of the unnatural R-enantiomer differs markedly from that of the natural S-form [7] [6]. Crystal structure analysis shows that (R)-2-trans-abscisic acid adopts a different binding pose within the receptor cavity, with altered hydrogen bonding patterns and hydrophobic contacts [6]. This alternative binding mode results in reduced binding affinity and altered conformational dynamics of the receptor protein [7].

The stereochemical specificity extends beyond simple binding affinity to include functional selectivity in protein phosphatase 2C inhibition [7] [18]. Receptors bound to the S-enantiomer show significantly higher inhibitory activity against protein phosphatase 2C compared to those bound to the R-enantiomer [18]. This functional selectivity arises from differences in the conformational changes induced by each enantiomer, with only the natural S-form promoting the optimal receptor conformation for protein phosphatase binding [7].

Mutagenesis studies have identified specific residues that control stereochemical selectivity [7] [6]. Mutations that increase the size of the binding pocket, such as leucine to valine substitutions, can partially relieve the steric constraints that discriminate against the R-enantiomer [7]. Conversely, mutations that introduce additional steric bulk can enhance selectivity for the natural S-form [6]. These structure-activity relationships provide insights into the evolutionary optimization of hormone recognition specificity [17].

Triple Regulatory Node: PYRABACTIN RESISTANCE, PYRABACTIN RESISTANCE Like, and Regulatory Component of Abscisic Acid Receptor - Protein Phosphatase 2C - Sucrose non-fermenting 1 Related Protein Kinase 2 Interactions

The triple regulatory node represents the fundamental architecture of abscisic acid signaling, comprising three distinct yet interconnected protein families that function in a coordinated manner to regulate cellular responses [1] [2] [3]. This system operates through a double-negative regulatory mechanism where PYRABACTIN RESISTANCE, PYRABACTIN RESISTANCE Like, and Regulatory Component of Abscisic Acid Receptor proteins serve as the primary hormone receptors [4] [5].

In Arabidopsis thaliana, the receptor family consists of 14 members, with PYRABACTIN RESISTANCE 1 representing the founding member of this family [1] [4]. The PYRABACTIN RESISTANCE Like proteins comprise 13 additional members that exhibit varying degrees of sequence similarity and functional specialization [6] [7]. These receptors can be categorized into two major subgroups based on their oligomerization states: dimeric receptors including PYRABACTIN RESISTANCE 1 and PYRABACTIN RESISTANCE Like 1-3, and monomeric receptors encompassing PYRABACTIN RESISTANCE Like 4-13 [5] [8].

The structural organization of these receptors follows a conserved helix-grip architecture characteristic of the START domain superfamily [9] [10]. Each receptor contains a central hydrophobic ligand-binding pocket flanked by two highly conserved mobile loops termed the "gate" and "latch" loops [9] [11]. The gate loop, containing the conserved SGLPA sequence, undergoes significant conformational changes upon abscisic acid binding, while the latch loop, characterized by the HRL motif, provides additional structural stabilization [12] [4].

Protein Phosphatase 2C represents the second component of the triple regulatory node, functioning as the primary negative regulator of abscisic acid signaling [2] [13]. In Arabidopsis, nine Group A Protein Phosphatase 2C members participate in this regulatory network, including ABA INSENSITIVE 1, ABA INSENSITIVE 2, HOMOLOGY TO ABI1, PP2CA, and AHG1-AHG3 [1] [14]. These phosphatases exhibit differential sensitivity to receptor-mediated inhibition, suggesting functional specialization within the family [15] [16].

The enzymatic activity of Protein Phosphatase 2C members requires magnesium ions as cofactors, with each enzyme containing two to three magnesium binding sites within their active sites [2] [13]. The phosphatases directly interact with and dephosphorylate Sucrose non-fermenting 1 Related Protein Kinase 2 proteins, maintaining them in an inactive state under non-stress conditions [14] [17].

Sucrose non-fermenting 1 Related Protein Kinase 2 kinases constitute the third component of the triple regulatory node, serving as positive regulators of abscisic acid responses [18] [19]. Three subclass III members (SnRK2.2, SnRK2.3, and SnRK2.6) are specifically activated by abscisic acid and represent the primary downstream effectors of the signaling pathway [1] [18]. These kinases possess a conserved N-terminal catalytic domain and a variable C-terminal regulatory domain containing the diagnostic SnRK2 box sequence [20] [21].

The interaction specificity within the triple regulatory node exhibits remarkable complexity, with different receptor-phosphatase combinations showing varying affinities and functional outcomes [1] [5]. For instance, PYRABACTIN RESISTANCE Like 5 demonstrates preferential binding to ABA INSENSITIVE 1, HAB1, and ABA INSENSITIVE 2, while showing reduced affinity for AHG3 [1]. This selectivity contributes to the functional diversity and regulatory precision of the signaling network.

Recent phosphoproteomics studies have revealed that the triple regulatory node phosphorylates numerous downstream targets, with over 58 proteins identified as direct substrates of Sucrose non-fermenting 1 Related Protein Kinase 2 kinases [19] [22]. These substrates encompass diverse cellular processes including transcriptional regulation, RNA processing, chloroplast function, and cytoskeletal organization [19] [23].

ComponentFamily MembersKey Structural FeaturesPrimary Function
PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor14 total (1 PYRABACTIN RESISTANCE, 13 PYRABACTIN RESISTANCE Like)START domain, gate-latch loops, ligand-binding pocketAbscisic acid perception and Protein Phosphatase 2C inhibition
Protein Phosphatase 2C9 Group A membersMagnesium-dependent active site, β-hairpin structureNegative regulation via Sucrose non-fermenting 1 Related Protein Kinase 2 dephosphorylation
Sucrose non-fermenting 1 Related Protein Kinase 23 subclass III membersCatalytic domain, SnRK2 box, activation loopPositive regulation via substrate phosphorylation

Allosteric Activation of Sucrose non-fermenting 1 Related Protein Kinase 2 Kinases via Protein Phosphatase 2C Inhibition

The allosteric activation of Sucrose non-fermenting 1 Related Protein Kinase 2 kinases represents a sophisticated regulatory mechanism that operates through the relief of Protein Phosphatase 2C-mediated inhibition [20] [24]. This process involves a carefully orchestrated sequence of molecular events that transform the kinases from an inactive, phosphatase-bound state to a fully active, autophosphorylated form capable of phosphorylating downstream targets.

Under basal conditions, Sucrose non-fermenting 1 Related Protein Kinase 2 kinases exist in a complex with Group A Protein Phosphatase 2C enzymes, which maintain the kinases in an inactive state through continuous dephosphorylation of critical serine and threonine residues within the activation loop [14] [20]. This inhibitory interaction occurs through direct protein-protein contacts that involve both the kinase catalytic domain and regulatory sequences [14] [25].

The primary inhibitory mechanism involves the dephosphorylation of specific residues within the activation loop of Sucrose non-fermenting 1 Related Protein Kinase 2 kinases [26] [27]. For SnRK2.6, the most extensively studied family member, serine 175 and threonine 176 represent the critical phosphorylation sites that determine kinase activity [20] [27]. Mass spectrometry analyses have revealed that these residues undergo dynamic phosphorylation and dephosphorylation cycles, with Protein Phosphatase 2C enzymes responsible for maintaining the dephosphorylated state [26] [27].

The allosteric activation process begins when abscisic acid binds to PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor proteins, inducing conformational changes that enable these receptors to interact with and inhibit Protein Phosphatase 2C enzymes [4] [5]. This inhibition occurs through the formation of a stable ternary complex consisting of the hormone, receptor, and phosphatase [12] [4]. The receptor's gate and latch loops undergo significant structural rearrangements that create a high-affinity binding surface for the phosphatase [9] [10].

Upon relief from Protein Phosphatase 2C inhibition, Sucrose non-fermenting 1 Related Protein Kinase 2 kinases undergo a two-step activation process [20] [24]. The first step involves the formation of a partially active kinase conformation that results from intramolecular stabilization of the catalytic domain by the conserved SnRK2 box sequence [20] [21]. This stabilization enables the kinase to achieve basal activity levels even in the absence of activation loop phosphorylation [20] [28].

The second step involves activation loop autophosphorylation, which dramatically increases kinase activity by over 10-fold [20] [24]. This autophosphorylation occurs through both intramolecular and intermolecular mechanisms, with evidence suggesting that the process may be initiated in cis and propagated in trans [20] [29]. The efficiency of this autophosphorylation varies significantly among different Sucrose non-fermenting 1 Related Protein Kinase 2 family members, with SnRK2.6 demonstrating the highest autophosphorylation capacity [20] [27].

Structural studies have revealed that the SnRK2 box sequence plays a crucial role in the allosteric activation mechanism by forming extensive interactions with the αC helix of the catalytic domain [20] [21]. This interaction structurally mimics the intermolecular stabilization observed in cyclin-dependent kinases, where cyclin binding stabilizes the active conformation [20] [28]. The SnRK2 box-αC helix interaction is essential for both basal activity and the competence for activation loop autophosphorylation [20] [21].

The kinetic parameters of activated Sucrose non-fermenting 1 Related Protein Kinase 2 kinases demonstrate remarkable enhancement following allosteric activation [20] [24]. Autophosphorylated SnRK2.6 exhibits a kcat/Km value of 11.3 compared to 1.0 for the non-phosphorylated form, indicating a greater than 10-fold increase in catalytic efficiency [20]. This dramatic enhancement underlies the amplification mechanism that allows small changes in abscisic acid concentration to produce substantial changes in downstream signaling [20] [19].

The substrate specificity of activated Sucrose non-fermenting 1 Related Protein Kinase 2 kinases is determined by consensus phosphorylation motifs, with the RxxS sequence representing the most well-characterized recognition sequence [19] [22]. However, recent phosphoproteomics studies have identified additional motifs, including SD sequences, suggesting greater substrate diversity than previously recognized [19] [23]. The kinases can phosphorylate both soluble and membrane-bound proteins, although the latter group requires specialized enrichment methods for comprehensive identification [19] [30].

Activation StatePhosphorylation StatusKinase ActivitySubstrate InteractionRegulatory Mechanism
Basal InactiveDephosphorylated activation loopKcat/Km = 1.0Blocked by Protein Phosphatase 2CContinuous dephosphorylation
Partially ActiveReleased from phosphataseKcat/Km = 2-3Limited substrate accessSnRK2 box stabilization
Fully ActiveAutophosphorylated Ser175/Thr176Kcat/Km = 11.3Full substrate repertoireActivation loop phosphorylation

Non-Canonical Signaling Pathways Involving 2-trans-Abscisic Acid Isomers

The involvement of 2-trans-abscisic acid isomers in non-canonical signaling pathways represents an emerging area of research that challenges traditional understanding of hormone specificity and signaling mechanisms [31] [32]. These alternative pathways operate independently of the classical PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor - Protein Phosphatase 2C - Sucrose non-fermenting 1 Related Protein Kinase 2 cascade and may contribute to fine-tuning of cellular responses under specific physiological conditions.

The (S)-2-trans-abscisic acid isomer, formed through photoisomerization of the natural (S)-2-cis-abscisic acid, exhibits significantly reduced biological activity compared to the native hormone [33] [34]. This isomer is characterized by a 2-trans-4-trans geometric configuration that fundamentally alters its three-dimensional structure and receptor binding properties [35] [36]. Despite its reduced activity, 2-trans-abscisic acid can still interact with components of the signaling network, potentially serving as a competitive inhibitor or partial agonist under certain conditions [33] [34].

The formation of 2-trans-abscisic acid occurs primarily through light-induced photoisomerization, a process that involves the conversion of the 2-cis double bond to the 2-trans configuration [37] [38]. This photoisomerization is particularly pronounced under ultraviolet light exposure at 365 nm, which can produce equal amounts of both isomers from the natural hormone [37] [39]. The photoisomerization process represents a natural mechanism for hormone inactivation and may contribute to the regulation of abscisic acid responses in light-exposed tissues [37] [40].

Structural analyses have revealed that 2-trans-abscisic acid exhibits altered binding properties with PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor proteins [36] [41]. The changed geometry of the 2-trans isomer affects its interaction with the receptor's ligand-binding pocket, particularly influencing the positioning of the cyclohexene ring and the orientation of the side chain [36] [41]. While some receptors, such as PYRABACTIN RESISTANCE Like 3, can bind both isomers, others show strict specificity for the natural 2-cis form [36].

The biological activity of 2-trans-abscisic acid varies significantly depending on the specific physiological response being examined [42] [39]. In stomatal closure assays, the 2-trans isomer typically exhibits 5-10% of the activity of the natural hormone [42] [39]. However, in certain metabolic processes, the isomer may demonstrate different activity patterns, suggesting that non-canonical pathways may have evolved to utilize this alternative form [42] [43].

Evidence for non-canonical signaling pathways involving 2-trans-abscisic acid comes from several experimental observations [31] [32]. First, the isomer can influence gene expression patterns that are distinct from those induced by the natural hormone [31] [44]. Second, certain physiological responses show unexpected sensitivity to the 2-trans isomer, suggesting the existence of alternative recognition mechanisms [31] [32]. Third, the isomer can modulate the effectiveness of the natural hormone in some systems, indicating potential crosstalk between canonical and non-canonical pathways [42] [38].

One proposed mechanism for non-canonical signaling involves the interaction of 2-trans-abscisic acid with alternative receptor systems [31] [45]. These may include membrane-bound receptors or intracellular binding proteins that exhibit different stereochemical requirements compared to the classical PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor proteins [31] [45]. Such alternative receptors could initiate distinct signaling cascades that complement or modify the canonical pathway [31] [46].

The metabolic fate of 2-trans-abscisic acid differs from that of the natural hormone, potentially contributing to non-canonical signaling [42] [43]. The isomer is metabolized through alternative pathways that may produce distinct catabolites with their own biological activities [42] [43]. This metabolic divergence could result in the generation of novel signaling molecules that participate in non-canonical pathways [42] [47].

Alternative splicing represents another mechanism through which 2-trans-abscisic acid may influence non-canonical signaling [48] [44]. The isomer can affect the splicing patterns of genes involved in abscisic acid signaling, potentially altering the protein isoforms produced and their functional properties [48] [44]. This splicing-based regulation could create pathway variants that respond preferentially to the 2-trans isomer [48] [44].

The physiological significance of non-canonical signaling pathways involving 2-trans-abscisic acid may be particularly relevant under specific environmental conditions [31] [40]. For example, in light-exposed tissues where photoisomerization naturally occurs, these pathways may serve as adaptive mechanisms that allow plants to respond to the altered hormone composition [37] [40]. Additionally, the pathways may function as fine-tuning mechanisms that modulate the intensity or duration of abscisic acid responses [31] [32].

Recent research has identified polyphenolic compounds as potential modulators of non-canonical abscisic acid signaling pathways [49] [45]. These natural compounds, including hydroxycinnamic acids such as coumaric acid, can act as antagonists of abscisic acid receptors and may interact preferentially with 2-trans-abscisic acid to influence signaling outcomes [49] [45]. This discovery suggests that non-canonical pathways may be regulated by endogenous metabolites beyond the classical hormone derivatives [49] [45].

Isomer Properties2-cis-Abscisic Acid (Natural)2-trans-Abscisic Acid (Isomer)Signaling Implications
Geometric Configuration2-cis-4-trans2-trans-4-transAltered receptor binding
Biological Activity100% (reference)5-10% of naturalReduced canonical signaling
Receptor SpecificityBroad PYRABACTIN RESISTANCE/PYRABACTIN RESISTANCE Like/Regulatory Component of Abscisic Acid Receptor bindingSelective receptor interactionPathway discrimination
Metabolic FateStandard catabolismAlternative metabolismNovel signaling molecules
Physiological RolePrimary hormone functionPotential fine-tuningNon-canonical pathways

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.13615911 g/mol

Monoisotopic Mass

264.13615911 g/mol

Heavy Atom Count

19

Melting Point

160 - 161 °C

Wikipedia

Abscisic_acid

Dates

Last modified: 08-10-2024

Explore Compound Types